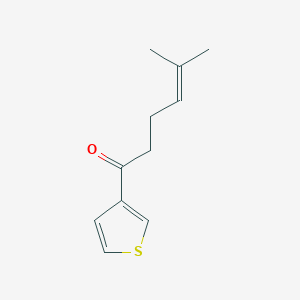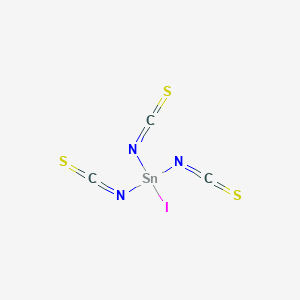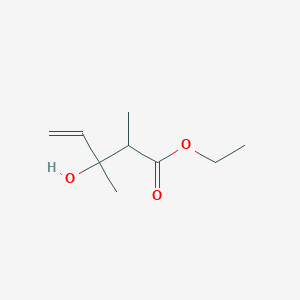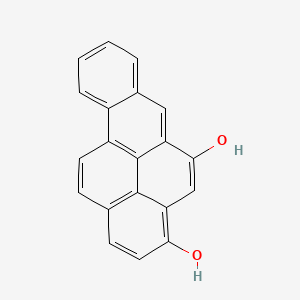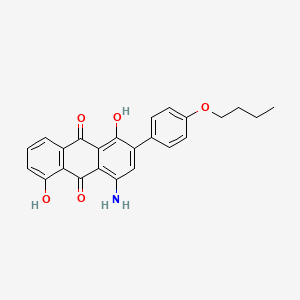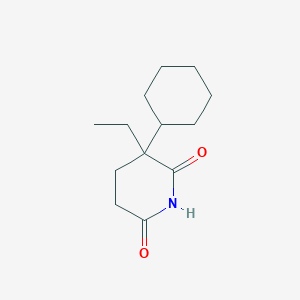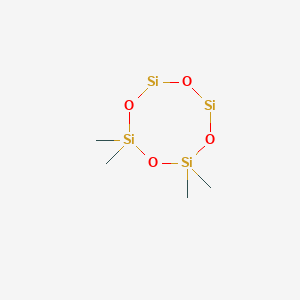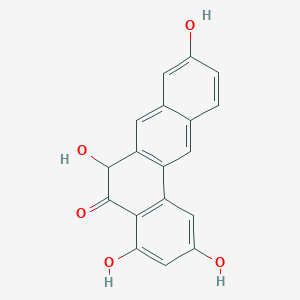
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a tetraphenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one typically involves multi-step organic reactions. One common method might include the hydroxylation of a tetraphenone precursor under controlled conditions. Specific reagents and catalysts are used to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxytetraphen-5(6H)-one: Lacks one hydroxyl group compared to 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one.
2,4,6,8-Tetrahydroxytetraphen-5(6H)-one: Differently positioned hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91416-25-0 |
|---|---|
Fórmula molecular |
C18H12O5 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H |
Clave InChI |
MPVJWKNDQAZAGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


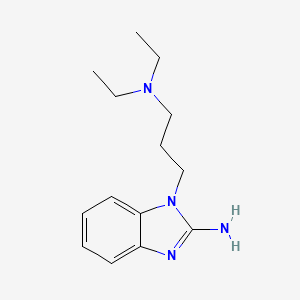
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
